

In Vitro Antiviral Profile of TAK-220: A Technical Overview

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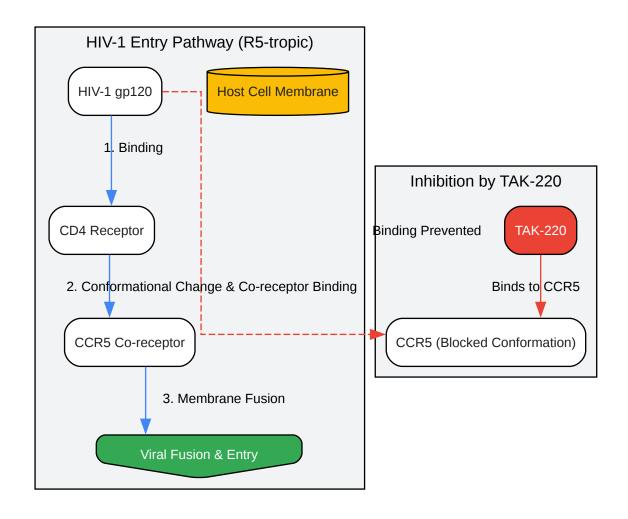
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro antiviral activity of **TAK-220**, a small-molecule antagonist of the C-C chemokine receptor 5 (CCR5). **TAK-220** has demonstrated potent and selective inhibitory effects against R5-tropic Human Immunodeficiency Virus Type 1 (HIV-1) by blocking a critical entry point for the virus into host cells. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visually represents the underlying biological pathways and experimental processes.

Core Mechanism of Action: CCR5 Antagonism

TAK-220 functions as a non-competitive allosteric antagonist of the CCR5 co-receptor.[1][2] HIV-1 entry into host T-cells and macrophages is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the primary CD4 receptor.[1] This initial binding triggers a conformational change in gp120, exposing a binding site for a co-receptor, either CCR5 or CXCR4.[1] R5-tropic HIV-1 strains, which are predominant, especially in early-stage infection, utilize CCR5 for this secondary binding event, which is essential for the subsequent fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell.[1] TAK-220 binds to a hydrophobic pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its interaction with gp120.[1] This effectively blocks the entry of R5-tropic HIV-1 into the host cell.[3][4]





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Caption: Mechanism of **TAK-220** in blocking HIV-1 entry.

Quantitative Antiviral Activity

The in vitro potency of **TAK-220** has been quantified across various studies, primarily focusing on its inhibitory concentration (IC50) and effective concentration (EC50/EC90) against different HIV-1 isolates in various cell-based assays.

Table 1: Inhibitory Activity of TAK-220 against R5-tropic HIV-1 Isolates



HIV-1 Isolate	Cell Type	Parameter	Value (nM)	Reference
R5-08	PBMCs	IC50	3.12	[5][6]
R5-06	PBMCs	IC50	13.47	[5][6]
R5-18	PBMCs	IC50	2.26	[5][6]
JR-FL	Env-expressing cells	IC50 (Membrane Fusion)	0.42	[3]
HXB2 (X4-tropic)	Env-expressing cells	IC50 (Membrane Fusion)	>1000	[3]

PBMCs: Peripheral Blood Mononuclear Cells

Table 2: Effective Concentration of TAK-220 against R5

HIV-1 Clinical Isolates in PBMCs

HIV-1 Isolate	EC50 (nM)	EC90 (nM)	Reference
KK	1.2	12	[6]
CTV	0.72	5	[6]
HKW	1.7	12	[6]
HNK	1.7	28	[6]
HTN	0.93	15	[6]
ННА	0.55	4	[6]
Mean of 6 isolates	-	13	[3][7]

Table 3: Inhibitory Activity of TAK-220 on Chemokine Binding to CCR5



Ligand	Parameter	Value (nM)	Reference
RANTES	IC50	3.5	[4]
MIP-1α	IC50	1.4	[4]
МΙР-1β	IC50	No effect	[4]

Synergistic Antiviral Effects

TAK-220 has been evaluated in combination with other classes of antiretroviral drugs, demonstrating favorable interactions.[5] Synergy, where the combined effect is greater than the sum of the individual effects, was particularly noted at higher inhibitory concentrations (IC90 and IC95).[2][5]

Table 4: Combination Indices for TAK-220 with Other

Antiretrovirals against HIV-1 R5-08

Combinatio n Drug	Class	Mean Combinatio n Index at IC90	Mean Combinatio n Index at IC95	Interpretati on	Reference
Zidovudine	NRTI	0.47 ± 0.07	0.40 ± 0.07	Synergy	[5]
Lamivudine	NRTI	-	-	Synergy	[5]
Efavirenz	NNRTI	-	-	Synergy	[5]
Indinavir	PI	-	-	Synergy	[5]
Enfuvirtide	Fusion Inhibitor	-	-	High Synergy	[5]

NRTI: Nucleoside Reverse Transcriptase Inhibitor; NNRTI: Non-nucleoside Reverse Transcriptase Inhibitor; PI: Protease Inhibitor. A combination index <0.9 indicates synergy.[5]

Experimental Protocols



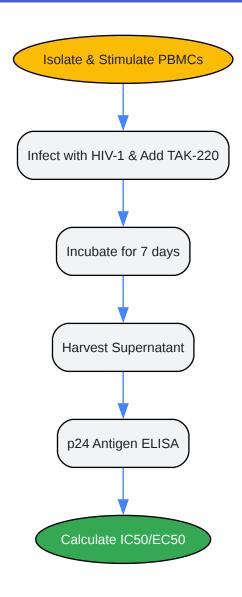
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the in vitro antiviral activity of **TAK-220**.

HIV-1 Replication Assay in PBMCs

This assay measures the ability of a compound to inhibit viral replication in primary human immune cells.

- Cell Isolation and Culture: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy, HIV-1-seronegative donors using Ficoll-Hypaque density gradient centrifugation. The cells are stimulated for 3 days with phytohemagglutinin (PHA).[5]
- Infection and Treatment: Stimulated PBMCs are resuspended at 1 x 10⁶ cells/mL in RPMI 1640 medium supplemented with fetal calf serum, antibiotics, and interleukin-2. The cells are plated in 24-well plates.[5]
- Drug Application: **TAK-220** and other antiviral agents, alone or in combination, are added to the wells at various concentrations.[5]
- Viral Inoculation: A standardized amount of an R5-tropic HIV-1 isolate is added to the cell cultures.[5]
- Incubation: The plates are incubated at 37°C in a humidified 5% CO2 atmosphere for 7 days. [5]
- Quantification of Viral Replication: Cell-free supernatants are harvested, and the level of HIV-1 p24 antigen, a viral core protein, is quantified using an enzyme-linked immunosorbent assay (ELISA).[5] The reduction in p24 levels in treated versus untreated cultures is used to calculate IC50/EC50 values.
- Cytotoxicity Assessment: The toxicity of the compounds on uninfected PBMCs is assessed in parallel using methods like the trypan blue dye exclusion assay to ensure that the observed antiviral effect is not due to cell death.[5]





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Caption: Workflow for HIV-1 replication assay in PBMCs.

Membrane Fusion Assay

This assay specifically measures the inhibition of the fusion step between the viral envelope and the host cell membrane.

- Cell Lines: Two cell types are used: one expressing the HIV-1 envelope glycoprotein (e.g., JR-FL for R5-tropic) and another expressing CD4 and the appropriate co-receptor (CCR5 or CXCR4).[3]
- Compound Incubation: The target cells (expressing CD4 and CCR5/CXCR4) are preincubated with varying concentrations of TAK-220.



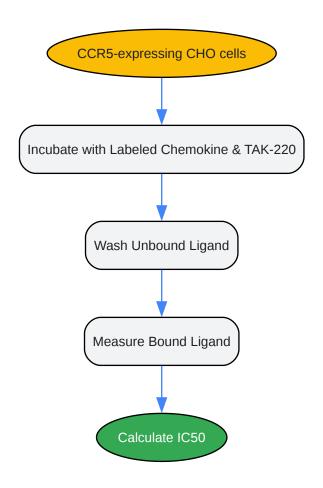
- Co-culture: The envelope-expressing cells are then mixed with the target cells.
- Fusion Event: Cell-cell fusion is allowed to occur over a set period.
- Quantification: Fusion events are quantified, often using a reporter gene system (e.g., luciferase or β-galactosidase) where fusion leads to the activation of the reporter gene.
- Data Analysis: The reduction in reporter gene activity in the presence of the compound is used to determine the IC50 for membrane fusion.[3]

Receptor Binding Assay

This assay determines the ability of **TAK-220** to compete with natural chemokines for binding to the CCR5 receptor.

- Cell Preparation: CHO cells stably expressing human CCR5 are used.[4]
- Competitive Binding: The cells are incubated with a fixed concentration of a radiolabeled or fluorescently tagged CCR5 ligand (e.g., RANTES, MIP-1α) in the presence of varying concentrations of **TAK-220**.[4]
- Incubation and Washing: The mixture is incubated to allow binding to reach equilibrium.
 Unbound ligand is then washed away.
- Detection: The amount of bound labeled ligand is measured using a scintillation counter (for radiolabels) or a fluorescence plate reader.
- IC50 Calculation: The concentration of **TAK-220** that inhibits 50% of the specific binding of the labeled ligand is determined as the IC50.[4]





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